Ethyl(1-methoxypropan-2-yl)amine hydrochloride
CAS No.: 1170401-56-5
Cat. No.: VC3352921
Molecular Formula: C6H16ClNO
Molecular Weight: 153.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1170401-56-5 |
---|---|
Molecular Formula | C6H16ClNO |
Molecular Weight | 153.65 g/mol |
IUPAC Name | N-ethyl-1-methoxypropan-2-amine;hydrochloride |
Standard InChI | InChI=1S/C6H15NO.ClH/c1-4-7-6(2)5-8-3;/h6-7H,4-5H2,1-3H3;1H |
Standard InChI Key | SHANZBSMSFZPCU-UHFFFAOYSA-N |
SMILES | CCNC(C)COC.Cl |
Canonical SMILES | CCNC(C)COC.Cl |
Introduction
Structural Information
Molecular Composition and Formula
Ethyl(1-methoxypropan-2-yl)amine hydrochloride is derived from the parent compound N-ethyl-1-methoxypropan-2-amine. The parent compound has a molecular formula of C6H15NO . When converted to the hydrochloride salt, the formula becomes C6H15NO·HCl, which can also be written as C6H16ClNO. The addition of the hydrochloride group significantly alters the compound's physical and chemical properties while maintaining the core molecular structure.
Chemical Identifiers
The parent compound (free base) is identified by the following notations:
For the hydrochloride salt form, these identifiers would be modified to reflect the protonation of the amine group and the presence of the chloride counterion.
Structural Features and Configuration
The molecule contains several key structural elements:
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A secondary amine nitrogen bonded to an ethyl group and a methoxypropan-2-yl moiety
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A methoxy group (-OCH3) at the terminal position of the propane chain
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A chiral center at the 2-position of the propane backbone
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In the hydrochloride form, the nitrogen is protonated with a chloride counterion
Physical and Chemical Properties
Physical Characteristics
While specific data for Ethyl(1-methoxypropan-2-yl)amine hydrochloride is limited in the available literature, amine hydrochloride salts typically exhibit the following general characteristics:
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Physical state: Usually a crystalline solid at standard temperature and pressure
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Color: Typically white or off-white crystalline powder
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Solubility: Generally highly soluble in water and polar solvents, with reduced solubility in non-polar organic solvents compared to the free base form
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Hygroscopicity: Often hygroscopic, requiring storage in sealed containers
Molecular Parameters
Based on the molecular structure, the following parameters can be calculated or estimated:
Note: Values for the hydrochloride salt are estimated based on typical modifications when converting from free base to hydrochloride salt.
Stability and Reactivity
The hydrochloride salt form generally offers several advantages over the free base:
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Enhanced chemical stability, particularly toward oxidation and degradation
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Reduced volatility compared to the free base
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Improved thermal stability
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Longer shelf-life under standard storage conditions
The protonation of the nitrogen atom significantly reduces its nucleophilicity, altering its reactivity profile compared to the free base. This modification can be particularly important for pharmaceutical applications where consistent chemical behavior and stability are crucial.
Analytical Data and Characterization
Collision Cross Section Data
The following table presents predicted collision cross section (CCS) data for various adducts of the parent compound, which could be valuable for mass spectrometric analysis and identification:
Adduct | m/z | Predicted CCS (Ų) |
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[M+H]+ | 118.12264 | 125.4 |
[M+Na]+ | 140.10458 | 134.9 |
[M+NH4]+ | 135.14919 | 133.6 |
[M+K]+ | 156.07852 | 129.7 |
[M-H]- | 116.10809 | 125.6 |
[M+Na-2H]- | 138.09003 | 129.5 |
[M]+ | 117.11482 | 126.5 |
[M]- | 117.11591 | 126.5 |
Note: This data pertains to the free base form rather than the hydrochloride salt .
Comparison with Structurally Related Compounds
Structural Analogues and Derivatives
Several structurally related compounds can be identified from the scientific literature:
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2-ethyl-N-(1-methoxypropan-2-yl)-6-methylaniline: Contains the same N-(1-methoxypropan-2-yl) group but incorporated into a more complex aromatic structure with 2-ethyl and 6-methyl substituents on an aniline ring.
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Ethyl(methyl)(prop-2-yn-1-yl)amine hydrochloride: A different ethylamine hydrochloride salt with a propargyl group instead of a methoxypropane moiety, and a methyl group instead of hydrogen on the nitrogen .
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N-Ethyl-p-methoxy-alpha-methylphenethylamine: Contains similar ethylamine and methoxy functional groups but arranged differently within a structure that also includes a phenyl ring .
Comparative Analysis of Properties
Compound | Structural Features | Expected Property Differences |
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Ethyl(1-methoxypropan-2-yl)amine hydrochloride | Secondary amine HCl salt with methoxypropane group | Base properties, moderate polarity |
2-ethyl-N-(1-methoxypropan-2-yl)-6-methylaniline | Tertiary amine with aromatic ring and methoxypropane group | Lower basicity, higher lipophilicity, potential for π-interactions |
Ethyl(methyl)(prop-2-yn-1-yl)amine hydrochloride | Tertiary amine HCl salt with alkyne functionality | Different reactivity profile due to alkyne group, increased steric hindrance at nitrogen |
N-Ethyl-p-methoxy-alpha-methylphenethylamine | Secondary amine with aromatic methoxy and phenethyl structure | Different biological activity profile, increased molecular weight, rigid phenyl group |
Functional Group Influence on Reactivity
The structural differences among these related compounds would result in distinct reactivity patterns:
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The secondary amine in Ethyl(1-methoxypropan-2-yl)amine hydrochloride would be more nucleophilic than tertiary amines in related compounds
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The methoxy group provides a site for potential nucleophilic substitution or elimination reactions
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The chiral center creates potential for stereoselective reactions and interactions
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The hydrochloride salt form modulates solubility and reactivity compared to the free base forms
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